4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
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Description
The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a piperazine derivative . It contains a 2,3-dihydrobenzo [1,4]dioxin moiety, which is a structural feature found in some biologically active molecules.
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrimidin-4-yl group, and a piperazin-1-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with LiOH . There is a suggestion that the step involving Baeyer-Villager oxidation could be avoided .Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to affect various pathways, including those involved in signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, and clearance rate would need to be determined through in vitro and in vivo studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially denature the compound or its targets, reducing its efficacy .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(18-14-28-16-5-1-2-6-17(16)29-18)26-11-9-25(10-12-26)20-13-19(22-15-23-20)24-7-3-4-8-24/h1-2,5-6,13,15,18H,3-4,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNWEMJTVSVSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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